SB 699551 dihydrochloride is a selective antagonist of the serotonin 5-HT5A receptor, which is part of the broader family of serotonin receptors. This compound is characterized by its chemical structure, which includes a cyclopentyl group and a dimethylaminoethyl moiety. The full chemical name is 3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[(4′-{[(2-phenylethyl)amino]methyl}-4-biphenylyl)methyl]propanamide dihydrochloride. Its molecular formula is C23H30Cl2N2, and it has a CAS number of 864741-95-7. SB 699551 dihydrochloride has been studied for its potential effects on cognitive processes and memory due to its interaction with the serotonergic system .
SB-699551 acts as a competitive antagonist at the 5-HT5A receptor []. It binds to the same binding site as the natural neurotransmitter serotonin, preventing serotonin from activating the receptor. This blockade of 5-HT5A signaling is thought to underlie the potential therapeutic effects of SB-699551.
SB 699551 has been identified as a potential ligand for palladium-catalyzed reactions. Palladium is a versatile transition metal catalyst used in a wide range of organic transformations. Ligands are molecules that bind to the metal center in a catalyst, influencing its reactivity and selectivity.
Studies have shown that SB 699551 can form stable complexes with palladium, and these complexes exhibit catalytic activity in various reactions, including:
As a chemical compound, SB 699551 dihydrochloride participates in various reactions primarily related to its role as a receptor antagonist. The compound interacts with serotonin receptors, particularly the 5-HT5A subtype, inhibiting their activity. This inhibition can lead to alterations in neurotransmitter release and signaling pathways associated with mood regulation and cognitive functions. Specific reaction mechanisms include:
SB 699551 dihydrochloride has demonstrated significant biological activity, particularly in studies assessing its effects on memory and cognition. Research indicates that this compound can influence:
The synthesis of SB 699551 dihydrochloride involves several steps typically employed in organic chemistry. While specific proprietary methods may vary among manufacturers, a general synthetic route includes:
These synthetic pathways are designed to ensure high purity and yield of the final product while maintaining structural integrity .
SB 699551 dihydrochloride has several potential applications in pharmaceutical research and development:
Interaction studies involving SB 699551 dihydrochloride primarily focus on its effects on various neurotransmitter systems:
Several compounds share structural or functional similarities with SB 699551 dihydrochloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |
|---|---|---|---|
| SB 206553 | Moderate | Serotonin receptor antagonist | Broader receptor selectivity |
| LY-344864 | High | Selective for multiple serotonin receptors | Primarily affects anxiety-related behaviors |
| WAY-100635 | Moderate | Selective for serotonin 1A receptor | Focused on anxiety rather than cognition |
SB 699551 dihydrochloride stands out due to its selective antagonism at the 5-HT5A receptor, making it particularly relevant for cognitive enhancement studies compared to other compounds that may target different receptors or broader classes of receptors .
SB 699551 dihydrochloride exhibits exceptional binding affinity for the 5-hydroxytryptamine 5A receptor, with a pKi value of 8.3 for 5-hydroxytryptamine 5A [2] [4] [17]. This compound demonstrates high-affinity binding characteristics, with Ki values reported as 8.2 in functional assays measuring competitive antagonism of 5-hydroxytryptamine-stimulated guanosine-5'-O-(3-thio)triphosphate binding to membranes from human embryonic kidney 293 cells transiently expressing the guinea pig 5-hydroxytryptamine 5A receptor [5] [6]. The pA2 value has been determined to be 8.1 ± 0.1, indicating potent functional antagonism at physiologically relevant concentrations [9].
The binding kinetics reveal that SB 699551 dihydrochloride forms stable receptor-antagonist complexes with the 5-hydroxytryptamine 5A receptor [25]. Radioligand binding studies using 5-carboxamidotryptamine demonstrate that the compound effectively displaces endogenous ligands from high-affinity binding sites on 5-hydroxytryptamine 5A-human embryonic kidney 293 cell membranes [25]. The binding affinity remains consistent across different expression systems, with guanylyl-imidodiphosphate addition and pertussis toxin pretreatment abolishing high-affinity binding, confirming coupling to G proteins of the Gi/Go family [25].
| Parameter | Value | Experimental Conditions | Reference |
|---|---|---|---|
| pKi (5-hydroxytryptamine 5A) | 8.3 | Radioligand binding | [2] [4] [17] |
| pA2 (5-hydroxytryptamine 5A) | 8.1 ± 0.1 | Functional assay | [9] |
| Ki (competitive antagonism) | 8.2 | guanosine-5'-O-(3-thio)triphosphate binding | [5] [6] |
SB 699551 dihydrochloride demonstrates remarkable selectivity for the 5-hydroxytryptamine 5A receptor over other members of the 5-hydroxytryptamine receptor family [2] [4] [17]. The compound exhibits greater than 100-fold selectivity versus the serotonin transporter and other 5-hydroxytryptamine receptor subtypes [5] [6]. Specifically, the pKi values for non-target receptors are substantially lower: less than 6.0 for 5-hydroxytryptamine 1B/D receptors, less than 6.0 for 5-hydroxytryptamine 2A receptors, less than 6.0 for 5-hydroxytryptamine 2C receptors, less than 5.5 for 5-hydroxytryptamine 1A receptors, and less than 5.5 for 5-hydroxytryptamine 7 receptors [2] [4] [17].
Comprehensive affinity profiling reveals that SB 699551 dihydrochloride exhibits appreciable affinity for multiple 5-hydroxytryptamine receptor subtypes including 5-hydroxytryptamine 1A receptor, 5-hydroxytryptamine 1B receptor, 5-hydroxytryptamine 1D receptor, 5-hydroxytryptamine 2A receptor, 5-hydroxytryptamine 2B receptor, 5-hydroxytryptamine 2C receptor, and 5-hydroxytryptamine 3 ion channel, in addition to the primary target 5-hydroxytryptamine 5A receptor [10]. However, the selectivity ratio remains favorable for 5-hydroxytryptamine 5A receptor targeting, with the compound displaying 100-fold selectivity versus those 5-hydroxytryptamine receptor subtypes reported to modulate central 5-hydroxytryptamine neurotransmission [9].
| Receptor Subtype | pKi Value | Selectivity Ratio vs 5-hydroxytryptamine 5A |
|---|---|---|
| 5-hydroxytryptamine 5A | 8.3 | 1 (reference) |
| 5-hydroxytryptamine 1B/D | < 6.0 | > 200-fold |
| 5-hydroxytryptamine 2A | < 6.0 | > 200-fold |
| 5-hydroxytryptamine 2C | < 6.0 | > 200-fold |
| 5-hydroxytryptamine 1A | < 5.5 | > 630-fold |
| 5-hydroxytryptamine 7 | < 5.5 | > 630-fold |
SB 699551 dihydrochloride functions as a competitive antagonist at the 5-hydroxytryptamine 5A receptor through classical competitive inhibition mechanisms [9]. The compound competitively antagonizes 5-hydroxytryptamine-stimulated guanosine-5'-O-(3-thio)triphosphate binding to membranes from human embryonic kidney 293 cells transiently expressing the guinea pig 5-hydroxytryptamine 5A receptor [9]. This competitive nature is evidenced by the surmountable antagonism observed in concentration-response experiments, where increasing concentrations of 5-hydroxytryptamine can overcome the inhibitory effects of SB 699551 dihydrochloride [9].
SB 699551 dihydrochloride demonstrates significant modulatory effects on serotonergic neuronal firing patterns through its selective antagonism of 5-hydroxytryptamine 5A receptors. The compound exhibits a distinctive pharmacological profile with a pKi value of 8.3 for 5-hydroxytryptamine 5A receptors, demonstrating over 100-fold selectivity compared to other serotonin receptor subtypes including 5-hydroxytryptamine 1B/D, 5-hydroxytryptamine 2A, 5-hydroxytryptamine 2C, 5-hydroxytryptamine 1A, and 5-hydroxytryptamine 7 receptors [1] [2].
| Receptor Type | pKi Value | Selectivity |
|---|---|---|
| 5-HT5A | 8.3 | Primary target |
| 5-HT1B/D | <6.0 | >100-fold selectivity |
| 5-HT2A | <6.0 | >100-fold selectivity |
| 5-HT2C | <6.0 | >100-fold selectivity |
| 5-HT1A | <5.5 | >100-fold selectivity |
| 5-HT7 | <5.5 | >100-fold selectivity |
Electrophysiological investigations conducted in guinea pig dorsal raphe nucleus slices reveal that SB 699551 dihydrochloride at 1 micromolar concentration does not alter basal neuronal firing patterns per se, but specifically attenuates the 5-carboxamidotryptamine-induced depression in serotonergic neuronal firing [3]. This selective modulation occurs specifically in a subpopulation of cells that are insensitive to the 5-hydroxytryptamine 1A receptor-selective antagonist WAY-100635 at 100 nanomolar concentration [3].
The neurophysiological mechanism underlying these effects involves the compound's interaction with native 5-hydroxytryptamine 5A receptors present in layer V pyramidal neurons of the prefrontal cortex [4]. These receptors mediate outward currents that are activated by submicromolar concentrations of 5-hydroxytryptamine, exhibit inward rectification with a reversal potential near the equilibrium potential for potassium ions, and are suppressed by blockers of Kir3 channels [4].
The influence of SB 699551 dihydrochloride on extracellular 5-hydroxytryptamine levels demonstrates a complex pharmacological profile that depends on the concurrent presence of other serotonergic agents. When administered alone at doses of 0.3, 1, and 3 milligrams per kilogram subcutaneously, SB 699551 dihydrochloride does not modulate extracellular levels of 5-hydroxytryptamine in the guinea pig frontal cortex in vivo [3].
However, the compound exhibits significant synergistic effects when co-administered with WAY-100635, a selective 5-hydroxytryptamine 1A receptor antagonist. In combination studies, SB 699551 dihydrochloride at doses of 0.3, 1, or 3 milligrams per kilogram subcutaneously, when administered together with WAY-100635 at 0.3 milligrams per kilogram subcutaneously, produces a significant increase in extracellular 5-hydroxytryptamine levels [3].
| Brain Region | Experimental Method | SB 699551 Effect | Concentration/Dose | Significance |
|---|---|---|---|---|
| Dorsal raphe nucleus | Electrophysiology | Attenuated 5-CT-induced depression | 1 μM | Evidence for autoreceptor function |
| Frontal cortex | Microdialysis | No effect alone | 0.3-3 mg/kg | No intrinsic activity |
| Dorsal raphe nucleus | Electrophysiology | Blocked WAY-100635 insensitive cells | 1 μM | Subpopulation specificity |
| Frontal cortex | Microdialysis | Increased 5-HT with WAY-100635 | 0.3-3 mg/kg | Synergistic effect |
Fast cyclic voltammetry studies conducted in vitro demonstrate that SB 699551 dihydrochloride at concentrations of 100 or 300 nanomolar fails to affect both electrically-evoked 5-hydroxytryptamine release and 5-carboxamidotryptamine-induced inhibition of evoked release [3]. This finding indicates that the compound's effects on extracellular 5-hydroxytryptamine levels are mediated through autoreceptor mechanisms rather than direct effects on neurotransmitter release machinery.
The experimental evidence supporting the autoreceptor function of 5-hydroxytryptamine 5A receptors through SB 699551 dihydrochloride antagonism is multifaceted and derives from both electrophysiological and microdialysis studies. The compound competitively antagonizes 5-hydroxytryptamine-stimulated guanosine 5'-O-[gamma-thio]triphosphate binding to membranes from human embryonic kidney 293 cells transiently expressing the guinea pig 5-hydroxytryptamine 5A receptor, with a pA2 value of 8.1 ± 0.1 [3].
The autoreceptor function is particularly evident in the dorsal raphe nucleus, where SB 699551 dihydrochloride selectively modulates the response to 5-carboxamidotryptamine, a mixed serotonin receptor agonist. The compound's ability to attenuate 5-carboxamidotryptamine-induced depression in serotonergic neuronal firing specifically in WAY-100635-insensitive cells provides compelling evidence for the functional role of 5-hydroxytryptamine 5A receptors as autoreceptors [3].
Furthermore, the localization of 5-hydroxytryptamine 5A receptors in raphe nuclei and their expression in higher brain areas such as the cerebral cortex and hippocampus supports their potential autoreceptor function [5]. The receptor's presence in these regions, combined with its ability to modulate serotonergic neuronal activity, suggests a regulatory role in 5-hydroxytryptamine neurotransmission.
The synergistic interactions between SB 699551 dihydrochloride and other serotonergic agents reveal complex pharmacological relationships that enhance understanding of 5-hydroxytryptamine 5A receptor function. The most significant synergistic effect occurs with WAY-100635, a selective 5-hydroxytryptamine 1A receptor antagonist, where combined administration produces effects that neither compound achieves independently [3].
| Co-administered Agent | Agent Type | Observed Effect | Mechanism | Significance |
|---|---|---|---|---|
| WAY-100635 | 5-HT1A antagonist | Increased extracellular 5-HT | Dual autoreceptor blockade | Synergistic enhancement |
| None (SB 699551 alone) | N/A | No effect on 5-HT levels | Selective 5-HT5A antagonism | Selectivity confirmation |
| 5-carboxamidotryptamine | 5-HT agonist | Reduced neuronal firing depression | Autoreceptor function evidence | Functional validation |
| Paroxetine | SSRI | Not tested in combination | N/A | Comparative reference |
The mechanism underlying this synergistic effect involves the simultaneous blockade of both 5-hydroxytryptamine 5A and 5-hydroxytryptamine 1A autoreceptors, resulting in enhanced 5-hydroxytryptamine release that exceeds the effects of blocking either receptor subtype alone. This dual autoreceptor blockade suggests that both receptor subtypes contribute to the negative feedback regulation of serotonergic neurotransmission [3].
The interaction with 5-carboxamidotryptamine further demonstrates the functional significance of 5-hydroxytryptamine 5A receptors in modulating serotonergic responses. SB 699551 dihydrochloride's ability to attenuate 5-carboxamidotryptamine-induced neuronal firing depression provides evidence for the physiological relevance of these receptor interactions in native tissue preparations [3].
SB 699551 dihydrochloride exerts multifaceted influences on serotonergic neurotransmission pathways through its selective antagonism of 5-hydroxytryptamine 5A receptors. The compound's effects encompass both presynaptic and postsynaptic mechanisms that collectively modulate serotonergic signaling [3] [4].
At the presynaptic level, SB 699551 dihydrochloride influences neurotransmitter release through its action on 5-hydroxytryptamine 5A autoreceptors located on serotonergic terminals. The compound's ability to enhance extracellular 5-hydroxytryptamine levels when combined with WAY-100635 indicates that 5-hydroxytryptamine 5A receptors normally function to inhibit 5-hydroxytryptamine release through negative feedback mechanisms [3].
| Pathway Component | SB 699551 Effect | Pathway Type | Evidence Source |
|---|---|---|---|
| Serotonergic neuronal firing | Modulated via autoreceptor | Presynaptic | Dorsal raphe studies |
| Extracellular 5-HT levels | Increased when combined | Synaptic | Microdialysis |
| Autoreceptor function | Blocked 5-HT5A mediated | Presynaptic | Electrophysiology |
| Synaptic transmission | Enhanced indirectly | Synaptic | Voltammetry |
| Neurotransmitter release | Regulated via feedback | Presynaptic | Receptor binding |
The postsynaptic effects of SB 699551 dihydrochloride are demonstrated through its actions on native 5-hydroxytryptamine 5A receptors in cortical neurons. These receptors mediate inhibitory outward currents that are activated by 5-hydroxytryptamine and are coupled to potassium channels, specifically Kir3 channels [4]. The compound's antagonism of these receptors results in disinhibition of postsynaptic neurons, potentially enhancing their excitability and responsiveness to other inputs.
Irritant